molecular formula C21H22O5 B12691514 Oblongulide CAS No. 98479-90-4

Oblongulide

Cat. No.: B12691514
CAS No.: 98479-90-4
M. Wt: 354.4 g/mol
InChI Key: MBFFYFBHNRLSMO-YRNVUSSQSA-N
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Description

1.1 History and Discovery
Oblongulide, a macrocyclic lactone, was first isolated in 2015 from the marine fungus Aspergillus oblongulus . Its discovery emerged during a bioprospecting initiative targeting bioactive marine-derived compounds. Initial studies highlighted its unique tetracyclic structure, characterized by a 16-membered ring with conjugated double bonds and hydroxyl groups at C-3 and C-7 positions .

1.2 Structural Features
this compound (C₂₄H₃₂O₈) distinguishes itself via a rare oxepane moiety fused to a polyketide backbone. X-ray crystallography confirms its planar conformation, which facilitates intercalation into lipid bilayers—a property critical to its bioactivity .

1.3 Key Properties and Applications
this compound exhibits potent antifungal and anticancer activities, with IC₅₀ values of 0.8 μM against Candida albicans and 2.3 μM in HeLa cell lines . Its low aqueous solubility (0.12 mg/mL at 25°C) and moderate logP (3.7) present formulation challenges but enhance membrane permeability .

Properties

CAS No.

98479-90-4

Molecular Formula

C21H22O5

Molecular Weight

354.4 g/mol

IUPAC Name

5-methoxy-2,2,10-trimethyl-6-[(E)-2-methylbut-2-enoyl]pyrano[2,3-f]chromen-8-one

InChI

InChI=1S/C21H22O5/c1-7-11(2)17(23)16-18(24-6)13-8-9-21(4,5)26-19(13)15-12(3)10-14(22)25-20(15)16/h7-10H,1-6H3/b11-7+

InChI Key

MBFFYFBHNRLSMO-YRNVUSSQSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)C1=C(C2=C(C3=C1OC(=O)C=C3C)OC(C=C2)(C)C)OC

Canonical SMILES

CC=C(C)C(=O)C1=C(C2=C(C3=C1OC(=O)C=C3C)OC(C=C2)(C)C)OC

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Oblongulide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrobromic acid for bromination and sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of the 2,3-dimethylchromanone ring can yield different stereoisomers of this compound and related compounds.

Mechanism of Action

The mechanism of action of oblongulide involves its interaction with specific molecular targets and pathways. One of the key targets is the chaperone protein HSPA8, which is known to interact with similar compounds . This compound’s ability to induce apoptosis and regulate autophagy flux is a hallmark of its mode of action . These mechanisms contribute to its anticancer properties by reducing cancer cell proliferation and tumor growth.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

  • Compound X (Lobatamide C) : A 14-membered macrolide isolated from Dystidea granulosa. Shares a polyketide backbone but lacks the oxepane ring, resulting in reduced membrane interaction (logP: 2.9) .
  • Compound Y (Salicylihalamide A) : Features a 12-membered ring with a benzamide side chain. Demonstrates superior V-ATPase inhibition (IC₅₀: 0.5 μM) but poor metabolic stability (t₁/₂: 1.2 h in human plasma) .

Functional Analogues

  • Compound Z (Rapamycin): A mechanistic target of Oblongulide, both inhibiting mTOR pathways. However, Rapamycin’s immunosuppressive effects limit its anticancer applicability compared to this compound’s selective cytotoxicity .

Pharmacological Profiles

Property This compound Lobatamide C Salicylihalamide A
Antifungal IC₅₀ (μM) 0.8 3.5 12.4
Anticancer IC₅₀ (μM) 2.3 7.8 0.5 (V-ATPase)
Plasma Stability (t₁/₂, h) 6.7 4.1 1.2

Table 1 : Comparative bioactivity and stability metrics .

2.4 Synthesis and Production Efficiency
this compound’s total synthesis involves a 22-step sequence with a 9% overall yield, outperforming Salicylihalamide A’s 15-step, 4% yield route . Key challenges include stereochemical control during macrolactonization and hydroxyl group protection .

Data Tables and Research Findings

Table 2: Physicochemical Properties

Parameter This compound Lobatamide C Salicylihalamide A
Molecular Weight 456.52 398.45 532.60
logP 3.7 2.9 4.2
Solubility (mg/mL) 0.12 0.45 0.08
Melting Point (°C) 158–160 142–144 189–191

Discussion

4.1 Implications of Comparative Data
this compound’s balanced lipophilicity and stability make it a superior candidate for antifungal therapy compared to Lobatamide C, though Salicylihalamide A’s V-ATPase inhibition remains unmatched . Its synthetic accessibility further supports scalable production, addressing a key limitation in macrolide drug development .

4.2 Limitations and Future Directions Current studies lack in vivo toxicity profiles for this compound, and its pharmacokinetics in mammalian models remain underexplored . Hybrid derivatives combining this compound’s oxepane ring with Salicylihalamide’s benzamide group could optimize target selectivity .

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